5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine
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Overview
Description
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolo[3,2-b]pyrazine core, which is a fused heterocyclic system, and is functionalized with a phenylsulfonyl group and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The phenylsulfonyl and dioxaborolan groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: The dioxaborolan group enables Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield sulfone derivatives .
Scientific Research Applications
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
What sets 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine apart from similar compounds is its unique combination of functional groups and the pyrrolo[3,2-b]pyrazine core. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1350994-87-4 |
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Molecular Formula |
C18H20BN3O4S |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C18H20BN3O4S/c1-17(2)18(3,4)26-19(25-17)15-12-14-16(21-11-10-20-14)22(15)27(23,24)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
JXSKRZSEAWJBCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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